(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
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Overview
Description
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a complex organic compound with a unique structure This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tert-butyl and cyclopropylmethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying its structure to enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate: shares similarities with other imidazo[4,5-c]pyridine derivatives.
Cyclopropylmethyl derivatives: Compounds with cyclopropylmethyl groups often exhibit unique reactivity and biological activity.
tert-Butyl esters: These compounds are known for their stability and are commonly used in synthetic chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of structural features
Properties
Molecular Formula |
C15H25N3O3 |
---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl (3aR,7aS)-3-(cyclopropylmethyl)-2-oxo-1,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)17-7-6-11-12(9-17)18(13(19)16-11)8-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,16,19)/t11-,12+/m0/s1 |
InChI Key |
HSVGZKUNLKVQMM-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)N(C(=O)N2)CC3CC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2)CC3CC3 |
Origin of Product |
United States |
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